BAY-091

Cellular thermal shift assay Target engagement THP-1 cells

BAY-091 is an ATP-competitive, highly selective PIP4K2A inhibitor, validated as a chemical probe with a rigorous 373-kinase counter-screen showing minimal off-target activity (<60% inhibition at 1 µM). Its sub-nanomolar to low-nanomolar potency across multiple assays and confirmed cellular target engagement (CETSA EC50 1.1 µM) ensure unambiguous phenotype attribution in target validation studies.

Molecular Formula C26H21FN4O2
Molecular Weight 440.5 g/mol
Cat. No. B10825119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAY-091
Molecular FormulaC26H21FN4O2
Molecular Weight440.5 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)NC1=C(C(=NC2=C1C=CN=C2)C3=CC=C(C=C3)C4=CC=CC(=C4F)C)C#N
InChIInChI=1S/C26H21FN4O2/c1-3-21(26(32)33)30-25-19-11-12-29-14-22(19)31-24(20(25)13-28)17-9-7-16(8-10-17)18-6-4-5-15(2)23(18)27/h4-12,14,21H,3H2,1-2H3,(H,30,31)(H,32,33)/t21-/m1/s1
InChIKeyDVIVLYHDLNAXAT-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BAY-091 Chemical Probe for PIP4K2A: Potency, Selectivity, and Structural Data for Target Validation


BAY-091 is an ATP-competitive, highly selective inhibitor of the lipid kinase phosphatidylinositol-5-phosphate 4-kinase type 2 alpha (PIP4K2A), developed by Bayer AG as a chemical probe to interrogate PIP4K2A signaling in cancer and other pathophysiological conditions [1]. BAY-091 belongs to the 1,7-naphthyridine-based inhibitor class and was optimized via high-throughput screening and structure-based design [2]. Its validated cocrystal structure with PIP4K2A (PDB: 6YM5) confirms its ATP-competitive binding mode at 2.50 Å resolution [3]. BAY-091 serves as a research tool for in vitro analysis of PIP4K2A function, with cellular target engagement demonstrated via CETSA .

Why PIP4K2A Inhibitors Cannot Be Substituted: BAY-091's Differentiated Selectivity and Probe Validation


Generic substitution among PIP4K2A-targeting compounds introduces substantial experimental risk due to divergent selectivity profiles, potency ranges, and off-target liabilities. While several compounds inhibit PIP4K2A, only BAY-091 has been characterized with a rigorous 373-kinase counter-screen establishing minimal off-target activity (<60% inhibition at 1 µM) [1]. Alternative inhibitors such as PIP4K-IN-a131 exhibit dual blockade of lipid kinase PIP4Ks and mitotic pathways with IC50 values in the micromolar range (1.9 µM for PIP4K2A, 0.6 µM for PIP4Ks) , whereas I-OMe-AG-538 shows only micromolar potency (IC50 2.1 µM) against PIP4K2A . THZ-P1-2, while active in ALL cell models, acts as a pan-inhibitor affecting autophagic flux and PI3K/AKT/mTOR signaling—mechanisms distinct from selective PIP4K2A blockade [2]. These differences render cross-compound data interpretation invalid and necessitate compound-specific validation.

BAY-091 Quantitative Evidence: Potency, Selectivity, and Target Engagement Benchmarks for Procurement Decisions


BAY-091 Exhibits 2-Fold Superior Cellular Target Engagement vs. Lysate Controls in Intact THP-1 Cells

BAY-091 demonstrated potent cellular target engagement as measured by Cellular Thermal Shift Assay (CETSA) in intact THP-1 cells. The EC50 for thermal stabilization of PIP4K2A was 1.1 µM in intact cells compared to 1.8 µM in cell lysates . This 1.6-fold difference (Δ = 0.7 µM; 39% lower EC50 in intact cells) confirms that BAY-091 effectively engages its target in a physiologically relevant cellular context rather than merely in disrupted lysate preparations.

Cellular thermal shift assay Target engagement THP-1 cells In-cell pharmacology

BAY-091 Maintains Sub-10 nM Potency at Physiological ATP Concentrations, Outperforming Micromolar-Grade PIP4K2A Inhibitors

BAY-091 exhibits potent inhibition of PIP4K2A across multiple assay formats and ATP concentrations. In ADP-Glo assays, BAY-091 achieved IC50 values of 1.3 nM at 10 µM ATP and 2.6 nM at 250 µM ATP . In HTRF assays, IC50 values were 8.5 nM at 10 µM ATP and 16.4 nM at 2 mM ATP . In contrast, alternative PIP4K2A inhibitors such as PIP4K-IN-a131 show IC50 values of 1.9 µM for PIP4K2A (1,900 nM) , and I-OMe-AG-538 demonstrates IC50 of 2.1 µM (2,100 nM) against PIP4K2A , representing approximately 116-fold to 808-fold lower potency than BAY-091 at physiologically relevant ATP concentrations.

Enzymatic inhibition ADP-Glo assay HTRF assay ATP-competitive inhibitor

BAY-091 Demonstrates Clean 373-Kinase Panel Selectivity with <60% Inhibition of All Off-Targets at 1 µM

BAY-091 was evaluated in a commercial Millipore 373-kinase panel at 1 µM, with no kinase inhibited >60% relative to control . This clean selectivity profile contrasts with the poor selectivity often observed with early PIP4K2A inhibitors and establishes BAY-091 as a validated chemical probe suitable for target deconvolution studies. While BAY-297, the sister compound from the same medicinal chemistry program, was also characterized as highly selective, BAY-091 offers distinct physicochemical advantages including lower molecular weight (440.16 vs. 459.13 g/mol) and reduced lipophilicity (XLogP 2.7 vs. 4.53) that may confer favorable solubility and handling characteristics [1][2].

Kinase selectivity Off-target profiling Chemical probe validation 373-kinase panel

BAY-091 Reduces HbF γ Chain Production in K562 and KU812 Myeloid Cells, Demonstrating Functional PIP4K2A-Dependent Modulation

In functional cellular assays using K562 and KU812 myeloid cell lines, BAY-091 at 1 µM produced consistent qualitative reduction in HbF γ chain-positive cells (K562: p = 0.01; KU812: p = 0.01) and quantitative reduction in γ chain fluorescence intensity (K562: p = 0.01; KU812: p = 0.03) as measured by flow cytometry after 24-hour treatment [1]. Notably, combined treatment with BAY-091 plus its substrate PtdIns5P produced synergistic γ chain reduction in both cell lines (K562 qualitative: p = 0.04; KU812 quantitative: p = 0.04), suggesting BAY-091 potentiates PtdIns5P action by reducing its enzymatic conversion [1].

Hemoglobin regulation Myeloid cell lines K562 cells KU812 cells Flow cytometry

BAY-091 Exhibits Favorable Drug-Like Physicochemical Properties with High Metabolic Stability in Human and Rat Microsomes

BAY-091 displays drug-like physicochemical properties with favorable lipophilicity (log D) and topological polar surface area (TPSA = 98.9 Ų) [1]. The compound exhibits high metabolic stability in human and rat liver microsomes as well as in rat hepatocytes . BAY-091 complies with all Lipinski's Rule of Five criteria (MW = 440.16; HBD = 2; HBA = 6; XLogP = 2.7), indicating favorable oral drug-like properties suitable for in vivo probe applications [1]. In contrast, the sister compound BAY-297 shows higher lipophilicity (XLogP = 4.53) and larger TPSA (104.69 Ų), which may influence solubility and membrane permeability characteristics [2].

Physicochemical properties Metabolic stability Liver microsomes ADME Drug-likeness

Optimal BAY-091 Research Applications: PIP4K2A Target Validation, Selectivity-Intensive Screening, and Functional Cellular Studies


Chemical Probe for PIP4K2A Target Deconvolution and Signaling Pathway Dissection

BAY-091 is optimized for target validation studies where unambiguous attribution of phenotypes to PIP4K2A inhibition is essential. Its validated 373-kinase selectivity profile (<60% inhibition of all off-targets at 1 µM) and demonstrated cellular target engagement via CETSA (EC50 = 1.1 µM in intact THP-1 cells) provide the rigor required for publication-quality chemical probe studies. BAY-091's failure to translate into antiproliferative activity in p53-deficient tumor cells [1] further positions it as a clean tool for dissecting PIP4K2A signaling without confounding phenotypic readouts.

High-Throughput Screening and Enzymatic Assays Requiring ATP-Competitive Inhibition at Physiological ATP Levels

BAY-091's sub-nanomolar to low-nanomolar potency across multiple assay formats (ADP-Glo: IC50 = 1.3 nM at 10 µM ATP; HTRF: IC50 = 8.5-16.4 nM at 10 µM-2 mM ATP) makes it suitable for high-throughput screening campaigns and biochemical assays requiring robust target inhibition. The compound's drug-like physicochemical properties (MW 440.16, XLogP 2.7, TPSA 98.9 Ų) [2] and high metabolic stability in liver microsomes support consistent assay performance and minimal compound-related artifacts.

Functional Studies of PIP4K2A-Mediated Globin Gene Regulation in Myeloid Cell Models

BAY-091 has been functionally validated in K562 and KU812 myeloid cell lines, where 1 µM treatment for 24 hours produced statistically significant reduction in HbF γ chain production (K562: p = 0.01; KU812: p = 0.01-0.03) [3]. Combined BAY-091 plus PtdIns5P treatment produced synergistic γ chain reduction, indicating utility for probing PIP4K2A's role in phosphoinositide-mediated regulation of globin gene expression [3]. This application is particularly relevant for hemoglobinopathy research programs investigating fetal hemoglobin induction mechanisms.

Comparative Studies Requiring Matched PIP4K2A Inhibitor Pairs with Distinct Physicochemical Profiles

BAY-091 and its sister compound BAY-297 offer researchers a matched pair of highly selective PIP4K2A inhibitors with distinct physicochemical properties. BAY-091 features lower lipophilicity (XLogP 2.7 vs. 4.53) and reduced molecular weight (440.16 vs. 459.13 g/mol) compared to BAY-297 [2][4], enabling comparative structure-activity relationship (SAR) studies and assessment of how physicochemical variations affect cellular penetration, solubility, and target engagement kinetics without compromising target selectivity.

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